molecular formula C8H12N2OS B14672220 3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one CAS No. 39567-25-4

3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one

Cat. No.: B14672220
CAS No.: 39567-25-4
M. Wt: 184.26 g/mol
InChI Key: KOHMOZRICFNCIM-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . Another approach involves the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate, followed by alkylation with 3-chloropentane-2,4-dione and regioselective cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thiazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolopyrimidines .

Scientific Research Applications

3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

39567-25-4

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3,7-dimethyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H12N2OS/c1-5-3-7(11)10-6(2)4-12-8(10)9-5/h5-6H,3-4H2,1-2H3

InChI Key

KOHMOZRICFNCIM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N2C(CSC2=N1)C

Origin of Product

United States

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